6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran
Overview
Description
The compound “6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran” is also known as “6-Methoxy-2-(4-nitrophenyl)benzothiazole”. It has a molecular formula of C14H10N2O3S, an average mass of 286.306 Da, and a monoisotopic mass of 286.041199 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The molecule also features a methoxy group (OCH3) and a nitro group (NO2) attached to the benzene ring .Safety and Hazards
The safety data sheet for “6-Methoxy-2-(4-nitrophenyl)-2H-1-benzopyran” suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if necessary. In case of skin or eye contact, the area should be washed with plenty of water and a physician should be consulted .
Properties
IUPAC Name |
6-methoxy-2-(4-nitrophenyl)-2H-chromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-14-7-9-16-12(10-14)4-8-15(21-16)11-2-5-13(6-3-11)17(18)19/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLKHYLCBXAVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390767 | |
Record name | 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-88-4 | |
Record name | 6-METHOXY-2-(4-NITROPHENYL)-2H-1-BENZOPYRAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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